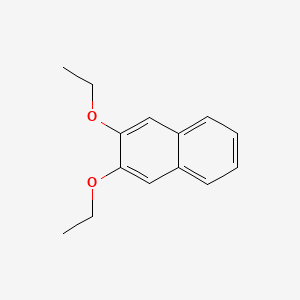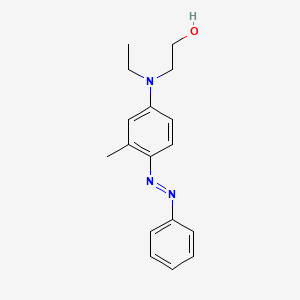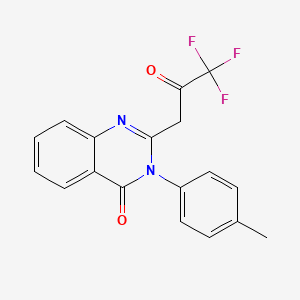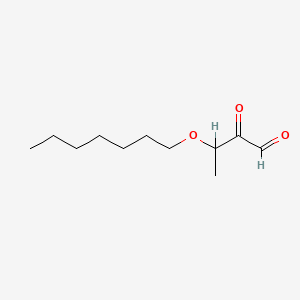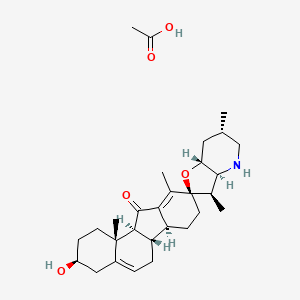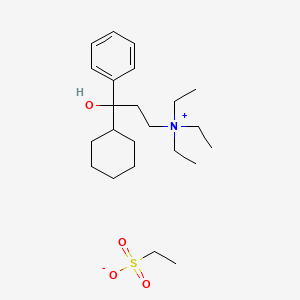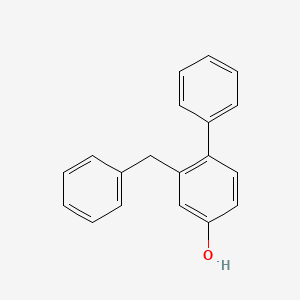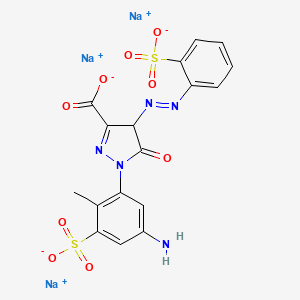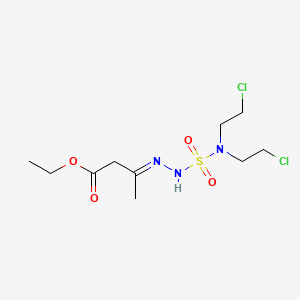
Acetoacetic acid, ethyl ester, 3-((N,N-bis(2-chloroethyl)sulfamoyl)hydrazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetoacetic acid, ethyl ester, 3-((N,N-bis(2-chloroethyl)sulfamoyl)hydrazone) is a complex organic compound that combines the properties of acetoacetic acid ethyl ester with a hydrazone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetoacetic acid, ethyl ester, 3-((N,N-bis(2-chloroethyl)sulfamoyl)hydrazone) typically involves the reaction of acetoacetic acid ethyl ester with N,N-bis(2-chloroethyl)sulfamoyl hydrazine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetoacetic acid, ethyl ester, 3-((N,N-bis(2-chloroethyl)sulfamoyl)hydrazone) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetoacetic acid, ethyl ester, 3-((N,N-bis(2-chloroethyl)sulfamoyl)hydrazone) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of acetoacetic acid, ethyl ester, 3-((N,N-bis(2-chloroethyl)sulfamoyl)hydrazone) involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The chloroethyl groups are particularly reactive and can form cross-links with DNA, which is a mechanism of action similar to that of some chemotherapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Acetoacetic acid ethyl ester: A simpler ester derivative used in organic synthesis.
N,N-bis(2-chloroethyl)sulfamoyl hydrazine: A related compound with similar reactivity.
Methyl acetoacetate: Another ester derivative with similar chemical properties.
Uniqueness
Acetoacetic acid, ethyl ester, 3-((N,N-bis(2-chloroethyl)sulfamoyl)hydrazone) is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. The presence of both the acetoacetic ester and the bis(2-chloroethyl)sulfamoyl hydrazone moieties allows for diverse chemical transformations and biological activities.
Properties
CAS No. |
91139-13-8 |
|---|---|
Molecular Formula |
C10H19Cl2N3O4S |
Molecular Weight |
348.2 g/mol |
IUPAC Name |
ethyl (3E)-3-[bis(2-chloroethyl)sulfamoylhydrazinylidene]butanoate |
InChI |
InChI=1S/C10H19Cl2N3O4S/c1-3-19-10(16)8-9(2)13-14-20(17,18)15(6-4-11)7-5-12/h14H,3-8H2,1-2H3/b13-9+ |
InChI Key |
QPZYFKJNYKCIEX-UKTHLTGXSA-N |
Isomeric SMILES |
CCOC(=O)C/C(=N/NS(=O)(=O)N(CCCl)CCCl)/C |
Canonical SMILES |
CCOC(=O)CC(=NNS(=O)(=O)N(CCCl)CCCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


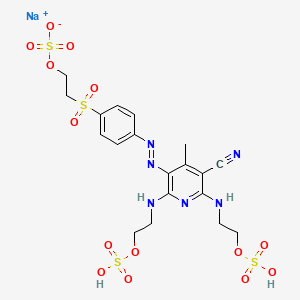
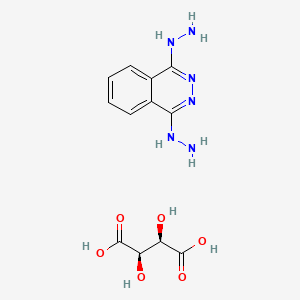
![Tris[2-(dimethylamino)ethyl] borate](/img/structure/B13772688.png)
![4-Chloro-1,2-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B13772701.png)
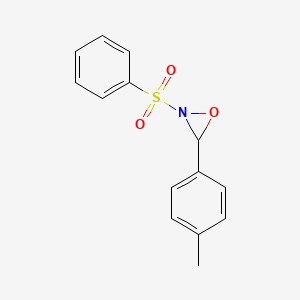
![4,11-Diamino-2-(2-methylpropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13772709.png)
